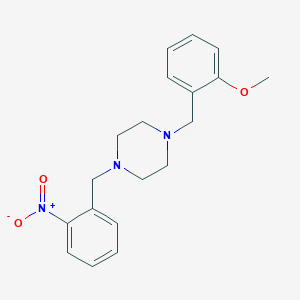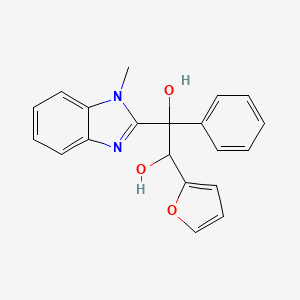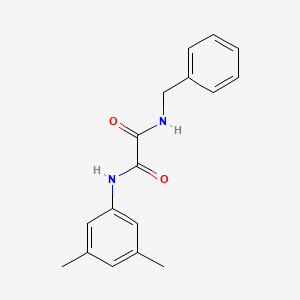![molecular formula C13H26NO4P B4983962 diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate](/img/structure/B4983962.png)
diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate, commonly known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. BCP is a phosphonate ester that has a unique structure, making it an ideal candidate for various research studies.
Scientific Research Applications
BCP has been extensively studied in the field of chemical warfare agents due to its structural similarity to nerve agents. BCP has been used as a surrogate for nerve agents to develop new detection methods and decontamination strategies. BCP has also been used in the development of new drugs for the treatment of nerve agent exposure. Additionally, BCP has been used as a precursor for the synthesis of other phosphonate esters, which have diverse applications in the field of organic chemistry.
Mechanism of Action
BCP is an irreversible inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. BCP binds covalently to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to death.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCP are similar to those of nerve agents. BCP inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as convulsions, respiratory distress, and ultimately death. BCP has also been shown to have toxic effects on other organs, such as the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BCP in lab experiments is its structural similarity to nerve agents. This makes it an ideal surrogate for nerve agents in the development of new detection methods and decontamination strategies. Additionally, BCP has a longer shelf life than nerve agents, making it easier to handle and store.
One of the main limitations of using BCP in lab experiments is its toxicity. BCP is a potent inhibitor of acetylcholinesterase and can lead to serious health effects if not handled properly. Additionally, BCP is a controlled substance, and its use is regulated by various agencies, such as the US Department of Defense.
Future Directions
There are several future directions for the use of BCP in scientific research. One area of research is the development of new drugs for the treatment of nerve agent exposure. BCP has been used as a precursor for the synthesis of other phosphonate esters, which have potential applications in the field of organic chemistry. Additionally, BCP can be used as a tool to study the mechanisms of action of nerve agents and develop new detection methods and decontamination strategies.
Conclusion
In conclusion, BCP is a phosphonate ester that has gained significant attention in the field of scientific research due to its diverse range of applications. BCP has been extensively studied in the field of chemical warfare agents and has been used as a surrogate for nerve agents to develop new detection methods and decontamination strategies. BCP is a potent inhibitor of acetylcholinesterase and has toxic effects on various organs. Despite its limitations, BCP has several advantages for use in lab experiments and has several future directions for research.
Synthesis Methods
The synthesis of BCP involves the reaction of diethyl phosphite with butyl isocyanate, followed by the reaction of the resulting intermediate with cyclopropanecarbonyl chloride. The final product is obtained by the reaction of the intermediate with methylamine. The overall synthesis of BCP is a complex process that requires specialized equipment and expertise.
properties
IUPAC Name |
N-butyl-N-(diethoxyphosphorylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26NO4P/c1-4-7-10-14(13(15)12-8-9-12)11-19(16,17-5-2)18-6-3/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZPESBTHIPPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CP(=O)(OCC)OCC)C(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4983883.png)
![1-(3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4983884.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4983902.png)



![2-{[1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4983929.png)
![2-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4983935.png)
![3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4983941.png)
![1-(3-chlorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4983970.png)

![3,7-dichloro-6-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4983989.png)
![N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4983994.png)